molecular formula C6H10N2O B12848559 rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one

rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one

Cat. No.: B12848559
M. Wt: 126.16 g/mol
InChI Key: LELWCGYOYKRSOE-UHNVWZDZSA-N
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Description

rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one: is a bicyclic organic compound that features a fused pyrrolo-pyrrolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable diketone precursor followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate ring closure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Functionalized derivatives with various substituents.

Mechanism of Action

The mechanism of action of rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one

InChI

InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1

InChI Key

LELWCGYOYKRSOE-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2NC1=O

Canonical SMILES

C1C2CNCC2NC1=O

Origin of Product

United States

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